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molecular formula C9H18O2 B8254320 (3S)-3,5,5-trimethylhexanoic acid

(3S)-3,5,5-trimethylhexanoic acid

Cat. No. B8254320
M. Wt: 158.24 g/mol
InChI Key: OILUAKBAMVLXGF-SSDOTTSWSA-N
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Patent
US05711939

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar=134°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:3][C:4]([OH:6])=[O:5].[CH3:12][CH:13]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:14][CH2:15]O>>[CH3:12][CH:13]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:14][CH2:15][O:5][C:4](=[O:6])[CH2:3][CH:2]([CH3:1])[CH2:7][C:8]([CH3:10])([CH3:9])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.3 mbar=134°-138° C.

Outcomes

Product
Name
Type
Smiles
CC(CCOC(CC(CC(C)(C)C)C)=O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05711939

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar=134°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:3][C:4]([OH:6])=[O:5].[CH3:12][CH:13]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:14][CH2:15]O>>[CH3:12][CH:13]([CH2:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:14][CH2:15][O:5][C:4](=[O:6])[CH2:3][CH:2]([CH3:1])[CH2:7][C:8]([CH3:10])([CH3:9])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCO)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.3 mbar=134°-138° C.

Outcomes

Product
Name
Type
Smiles
CC(CCOC(CC(CC(C)(C)C)C)=O)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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